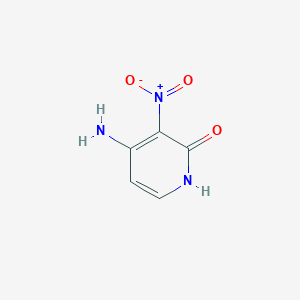

4-Amino-3-nitropyridin-2(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Amino-3-nitropyridin-2(1H)-one is a heterocyclic organic compound with the molecular formula C5H5N3O3 It is characterized by the presence of an amino group at the 4-position, a nitro group at the 3-position, and a keto group at the 2-position of the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-nitropyridin-2(1H)-one typically involves the nitration of 4-amino-2-pyridone. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group at the 3-position. The general procedure involves the following steps:

Nitration: 4-Amino-2-pyridone is treated with a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, at a low temperature to form this compound.

Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-3-nitropyridin-2(1H)-one undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Oxidation: The compound can undergo oxidation reactions, leading to the formation of different oxidation states of the nitrogen atoms.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Various nucleophiles, such as halides or alkoxides, under basic or acidic conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed

Reduction: 4-Amino-3-aminopyridin-2(1H)-one.

Substitution: Various substituted pyridinones depending on the nucleophile used.

Oxidation: Oxidized derivatives of the pyridinone ring.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmaceutical Development

4-Amino-3-nitropyridin-2(1H)-one serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structural features allow it to be modified to create derivatives with potential therapeutic effects. For instance, it has been investigated for its role in developing inhibitors targeting specific enzymes and receptors, which are essential in treating various diseases, including cancer .

Anticancer Research

Recent studies have highlighted the compound's potential as an anticancer agent. For example, derivatives of this compound have shown promising results in inhibiting the growth of renal cancer cell lines. A notable study demonstrated that certain analogs exhibited selective growth inhibition against UO31 renal cancer cells, suggesting their potential as candidates for further clinical development .

Biological Studies

Enzyme Inhibition and Receptor Binding

The compound is employed in biological research to study enzyme inhibition and receptor interactions. Its structural similarity to biologically active molecules enables it to bind effectively to enzyme active sites, thereby blocking substrate access and inhibiting enzymatic activity. This property is particularly useful in drug discovery processes aimed at developing new therapies for various conditions .

Materials Science

Development of Novel Materials

In materials science, this compound is utilized to synthesize novel materials with specific electronic and optical properties. Its incorporation into polymer matrices or other composite materials can enhance their functionality, making them suitable for applications in electronics and photonics.

Industrial Applications

Synthesis of Dyes and Pigments

The compound is also used in the industrial sector for synthesizing dyes and pigments. Its chemical properties allow it to be incorporated into various formulations, contributing to the production of vibrant colors used in textiles and coatings .

Summary of Applications

| Field | Application |

|---|---|

| Medicinal Chemistry | Building block for pharmaceuticals; anticancer agent |

| Biological Studies | Enzyme inhibition; receptor binding studies |

| Materials Science | Development of electronic and optical materials |

| Industrial Applications | Synthesis of dyes, pigments, and specialty chemicals |

Case Study 1: Anticancer Activity

A series of 4-substituted 2-amino pyrido derivatives were synthesized based on this compound. The compounds were screened against several cancer cell lines using the NCI 60 panel. Notably, one compound showed over 60% growth inhibition against MCF-7 breast cancer cells, indicating its potential as a targeted chemotherapeutic agent .

Case Study 2: Enzyme Inhibition

In a study focused on enzyme inhibitors, derivatives of this compound were tested for their ability to inhibit specific enzymes involved in metabolic pathways. Results indicated that certain modifications enhanced inhibitory activity significantly compared to the parent compound, showcasing its utility in drug design .

Wirkmechanismus

The mechanism of action of 4-Amino-3-nitropyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The molecular targets and pathways involved include:

Enzyme Inhibition: The compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.

Receptor Binding: It can interact with specific receptors on cell surfaces, modulating signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Bromo-3-nitropyridine-4-amine

- 2-Bromo-4-chloro-3-nitropyridine

- 2-Bromo-4-methyl-3-nitropyridine

- 2,4-Dibromo-3-nitropyridine

Uniqueness

4-Amino-3-nitropyridin-2(1H)-one is unique due to the presence of both an amino and a nitro group on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Its structural features allow for diverse chemical modifications, making it a versatile compound in synthetic chemistry and drug development.

Eigenschaften

IUPAC Name |

4-amino-3-nitro-1H-pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O3/c6-3-1-2-7-5(9)4(3)8(10)11/h1-2H,(H3,6,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGLDNSAKBSIEHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40563907 |

Source

|

| Record name | 4-Amino-3-nitropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40563907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88511-57-3 |

Source

|

| Record name | 4-Amino-3-nitropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40563907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.